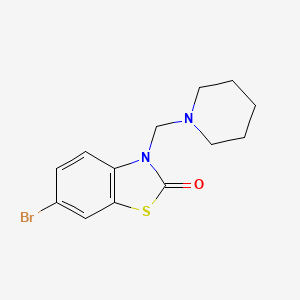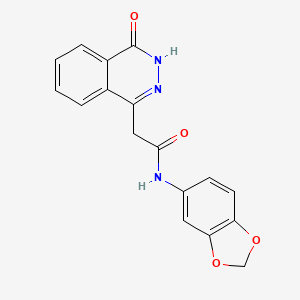![molecular formula C23H36N6O6 B14093881 N-{3-[1-(tert-butoxycarbonyl)piperidin-4-yl]propyl}adenosine](/img/structure/B14093881.png)
N-{3-[1-(tert-butoxycarbonyl)piperidin-4-yl]propyl}adenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CamA-IN-1 is a specific inhibitor of DNA adenine methyltransferase (CamA) from Clostridioides difficile. This compound has shown significant potential in the research of Clostridioides difficile infections (CDI) due to its inhibitory properties with IC50 and Kd values of 0.4 μM and 0.2 μM, respectively .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of CamA-IN-1 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure followed by functional group modifications to achieve the desired inhibitory properties. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of CamA-IN-1 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization or chromatography to obtain the final product .
化学反応の分析
Types of Reactions
CamA-IN-1 primarily undergoes substitution reactions due to the presence of reactive functional groups. These reactions are essential for modifying the compound to enhance its inhibitory properties .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of CamA-IN-1 include organic solvents like dimethyl sulfoxide (DMSO), catalysts, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from the reactions involving CamA-IN-1 are typically derivatives with enhanced inhibitory properties against CamA. These derivatives are tested for their efficacy in inhibiting DNA adenine methyltransferase activity .
科学的研究の応用
CamA-IN-1 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the inhibition of DNA adenine methyltransferase and to develop new inhibitors with improved properties
Biology: Helps in understanding the role of DNA methylation in bacterial sporulation and persistence
Medicine: Potential therapeutic agent for treating Clostridioides difficile infections by inhibiting the methyltransferase activity essential for bacterial survival
Industry: Can be used in the development of new antimicrobial agents and in the study of bacterial resistance mechanisms
作用機序
CamA-IN-1 exerts its effects by specifically inhibiting the DNA adenine methyltransferase (CamA) in Clostridioides difficile. This inhibition prevents the methylation of adenine residues in DNA, which is crucial for bacterial sporulation and persistence. The molecular targets include the active site of CamA, where CamA-IN-1 binds and blocks the enzyme’s activity .
類似化合物との比較
Similar Compounds
Adenosine Analogs: Compounds like 6e and 7, which are also inhibitors of DNA adenine methyltransferase.
Protein Arginine Methyltransferase Inhibitors: Compounds that inhibit similar methyltransferases but with different specificities.
Uniqueness
CamA-IN-1 is unique due to its high specificity and potency against Clostridioides difficile DNA adenine methyltransferase. It has shown greater efficacy compared to other adenosine analogs and protein arginine methyltransferase inhibitors, making it a valuable tool in the study and treatment of Clostridioides difficile infections .
特性
分子式 |
C23H36N6O6 |
|---|---|
分子量 |
492.6 g/mol |
IUPAC名 |
tert-butyl 4-[3-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]propyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C23H36N6O6/c1-23(2,3)35-22(33)28-9-6-14(7-10-28)5-4-8-24-19-16-20(26-12-25-19)29(13-27-16)21-18(32)17(31)15(11-30)34-21/h12-15,17-18,21,30-32H,4-11H2,1-3H3,(H,24,25,26)/t15-,17-,18-,21-/m1/s1 |
InChIキー |
NYCVBKCHESHFLR-QTQZEZTPSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCCNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(9H-fluoren-9-ylmethoxycarbonylamino)-1-trityloxyoctadec-4-en-3-yl] benzoate](/img/structure/B14093807.png)


![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B14093819.png)

![3-(2-hydroxy-4,6-dimethylphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B14093835.png)
![8-{2-[4-(2-chloro-6-fluorobenzyl)piperazin-1-yl]ethyl}-4-hydroxy-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14093842.png)
![8-[3-(Benzyloxy)phenyl]-9-(5-methyl-1,2-oxazol-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14093847.png)

![N,N'-bis[(Z)-[4-(dimethylamino)phenyl]methylideneamino]hexanediamide](/img/structure/B14093875.png)
![8-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14093883.png)
![3-[2-[2-(Aminomethyl)-4-thiazolyl]-1-methylethenyl]-7,11-dihydroxy-8,8,10,12,16-pentamethyl-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B14093886.png)
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(3-hydroxypropyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093887.png)
